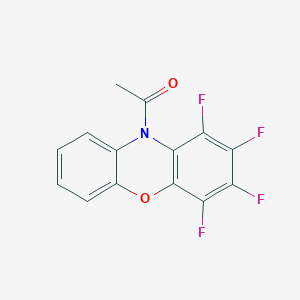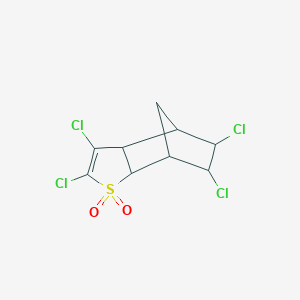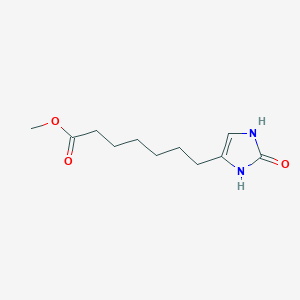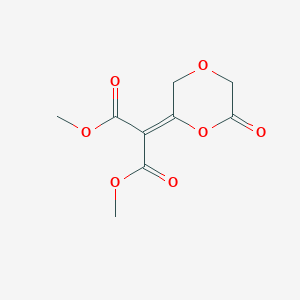![molecular formula C18H20 B14361652 3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene] CAS No. 90595-48-5](/img/structure/B14361652.png)
3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] is a complex organic compound characterized by its unique spiro structure, which consists of a cyclobutane ring fused to a phenalene moiety. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems are employed to scale up the production process efficiently. The choice of solvents, reagents, and reaction conditions are meticulously controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into more saturated derivatives, often using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas (H2) atmosphere.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[cyclopentane-1,2’-phenalene]
- Spiro[cyclohexane-1,2’-phenalene]
- 3,3-Dimethyl-1’H,3’H-spiro[cyclopentane-1,2’-phenalene]
Uniqueness
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 3-position. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90595-48-5 |
|---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
3',3'-dimethylspiro[1,3-dihydrophenalene-2,1'-cyclobutane] |
InChI |
InChI=1S/C18H20/c1-17(2)11-18(12-17)9-14-7-3-5-13-6-4-8-15(10-18)16(13)14/h3-8H,9-12H2,1-2H3 |
InChI-Schlüssel |
ZLFYFLVPTPZUGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(C1)CC3=CC=CC4=C3C(=CC=C4)C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)

![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)

![4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal](/img/structure/B14361646.png)
